

Biological activity of triterpenoids from *Ganoderma lucidum*

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Compound of Interest

Compound Name: *Ganoderic acid C1*

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An In-depth Technical Guide to the Biological Activity of Triterpenoids from *Ganoderma lucidum*

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma lucidum, a basidiomycete fungus commonly known as Reishi or Lingzhi, has been a cornerstone of traditional medicine in Asia for centuries, used to promote health and longevity.[1][2][3] Modern scientific investigation has identified triterpenoids as one of the primary classes of bioactive compounds responsible for its diverse pharmacological effects.[4][5][6] These compounds are highly oxidized lanostane-type tetracyclic triterpenoids, with over 300 distinct structures identified from the fruiting bodies, spores, and mycelia of the fungus.[5][6]

The diverse biological activities of *Ganoderma* triterpenoids (GTs) are attributed to the varied substituents on their tetracyclic skeleton and side chains.[5] Extensive research has demonstrated their potential as anti-tumor, anti-inflammatory, antioxidant, antiviral, and hepatoprotective agents.[5][6][7] This technical guide provides a comprehensive overview of the biological activities of these compounds, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further research and drug development.

Key Biological Activities

Ganoderma lucidum triterpenoids exhibit a broad spectrum of pharmacological activities. They are particularly noted for their potent anti-cancer and anti-inflammatory properties.

- **Anticancer Activity:** GTs have been shown to inhibit cancer cell growth through multiple mechanisms, including inducing cell cycle arrest, triggering apoptosis (programmed cell death), and suppressing tumor metastasis and angiogenesis.^{[7][8][9]} Triterpenes demonstrate cytotoxicity towards a range of cancer cell lines, including hepatoma, cervical, lung, and prostate cancer cells.^{[1][2]}
- **Anti-inflammatory Activity:** Many triterpenoids isolated from *G. lucidum* exhibit significant anti-inflammatory effects.^{[10][11]} They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor- α (TNF- α) and various interleukins (ILs).^{[11][12][13]} This activity is primarily mediated through the inhibition of key inflammatory signaling pathways like NF- κ B and MAPK.^{[12][13][14]}
- **Antiviral Activity:** Certain ganoderic acids have demonstrated inhibitory activity against the HIV-1 protease, an essential enzyme for viral replication.^[15]
- **Other Activities:** Research has also pointed to hepatoprotective, antioxidant, and 5 α -reductase inhibitory activities, suggesting potential applications in liver diseases, conditions related to oxidative stress, and benign prostatic hyperplasia.^{[4][5][12]}

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various triterpenoids isolated from *Ganoderma lucidum*.

Table 1: Cytotoxicity of *Ganoderma lucidum* Triterpenoids Against Cancer Cell Lines

Compound	Cell Line	IC50 Value	Reference
Ganoderenic Acid D	Hep G2 (Liver Cancer)	0.14 ± 0.01 mg/mL	[16]
Ganoderenic Acid D	HeLa (Cervical Cancer)	0.18 ± 0.02 mg/mL	[16]
Ganoderenic Acid D	Caco-2 (Colon Cancer)	0.26 ± 0.03 mg/mL	[16]
Ethyl Lucidenate A	CA46 (Burkitt's Lymphoma)	20.42 µg/mL	[17]
Ethyl Lucidenate A	HL-60 (Leukemia)	25.98 µg/mL	[17]
15α,26-dihydroxy-5α-lanosta-7,9,24(E)-trien-3-one	HeLa (Cervical Cancer)	1 µM	[7]
Lucidadiol	HeLa (Cervical Cancer)	5 µM	[7]
Ganoderiol F	HeLa (Cervical Cancer)	8 µM	[7]

Table 2: Enzyme Inhibitory and Other Bioactivities

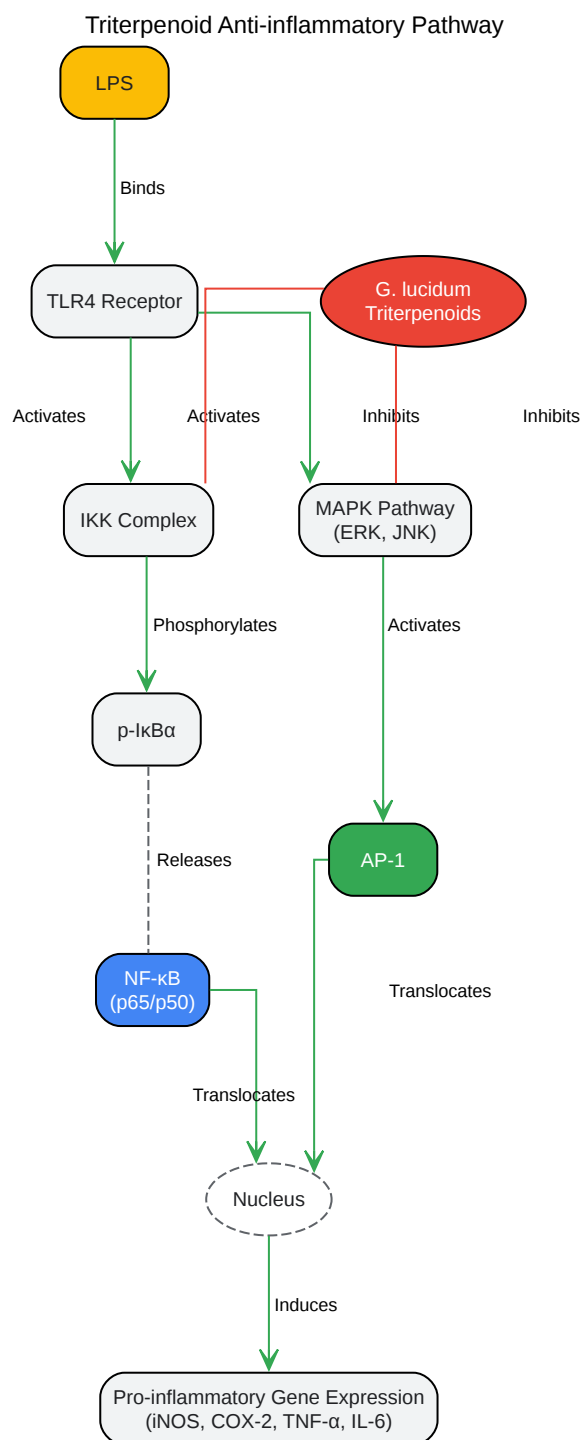
Compound	Target/Assay	Activity/IC50 Value	Reference
Ganoderic Acid DM	5 α -reductase Inhibition	IC50 = 10.6 μ M	[4]
Tsugaric Acid A	Superoxide Anion Formation (fMLP/CB-stimulated neutrophils)	Significant Inhibition	[10]
3-oxo-5 α -lanosta-8,24-dien-21-oic acid	β -glucuronidase Release (fMLP/CB-stimulated neutrophils)	Significant Inhibition	[10]
3-oxo-5 α -lanosta-8,24-dien-21-oic acid	Nitric Oxide (NO) Production (LPS/IFN- γ -stimulated microglia)	Potent Inhibition	[10]
Ganoderic Acid C6	Anticomplement Activity (Classical Pathway)	IC50 = 4.8 μ M	[18]

Mechanisms of Action & Signaling Pathways

Triterpenoids exert their biological effects by modulating specific intracellular signaling pathways. Key mechanisms include the induction of apoptosis in cancer cells and the suppression of inflammatory responses in immune cells.

Anti-inflammatory Signaling Pathway

Ganoderma triterpenoids effectively suppress inflammatory responses by inhibiting the NF- κ B and MAPK signaling pathways. In macrophages stimulated by lipopolysaccharide (LPS), triterpenoids block the phosphorylation of IKK and I κ B α , preventing the nuclear translocation of the NF- κ B p65 subunit.[13][19][20] This leads to decreased expression of pro-inflammatory genes like iNOS and COX-2, and reduced production of cytokines such as TNF- α and IL-6.[13][21] They also inhibit the phosphorylation of MAP kinases like ERK1/2 and JNK, which suppresses the activation of the AP-1 transcription factor.[13]



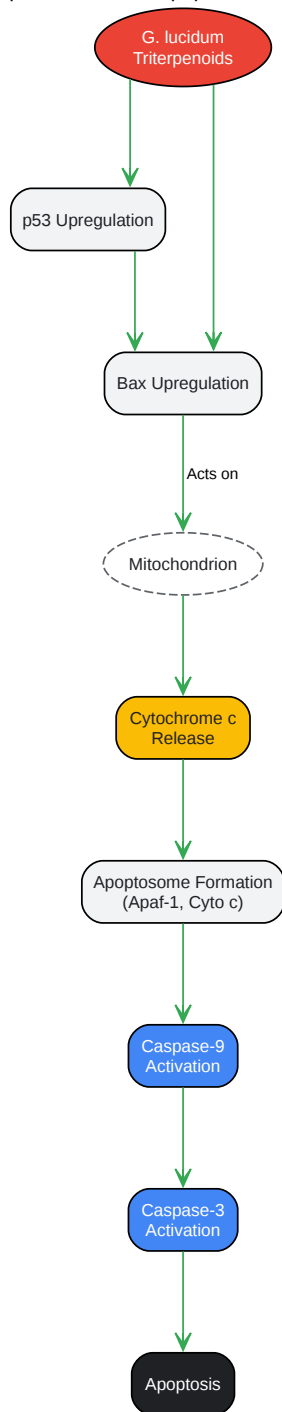
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Caption: Inhibition of NF-κB and MAPK pathways by *G. lucidum* triterpenoids.

Apoptosis Induction Pathway (Anticancer)

The anticancer activity of triterpenoids is often mediated by the induction of apoptosis through the intrinsic (mitochondrial) pathway.[22] Compounds like Ganoderic Acid T can upregulate pro-apoptotic proteins such as p53 and Bax, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[7][22] Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. [22][23][24]

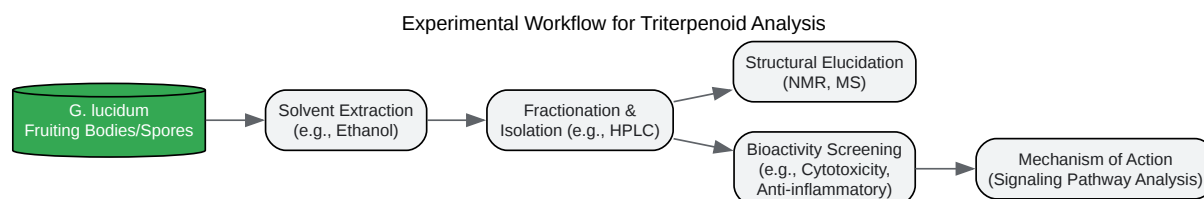
Triterpenoid-Induced Apoptosis Pathway

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Caption: Intrinsic apoptosis pathway induced by G. lucidum triterpenoids.

General Experimental Workflow

The discovery and characterization of bioactive triterpenoids from *G. lucidum* follow a systematic workflow, from extraction to mechanistic studies.



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Caption: General workflow for isolation and analysis of bioactive triterpenoids.

Experimental Protocols

This section outlines the common methodologies used to assess the biological activities of *Ganoderma lucidum* triterpenoids.

Triterpenoid Extraction and Isolation

- Objective: To extract and isolate triterpenoid-rich fractions from *G. lucidum*.
- Protocol:
 - Grinding: Dried fruiting bodies or spores of *G. lucidum* are ground into a fine powder.
 - Extraction: The powder is typically extracted with an organic solvent like ethanol.[25] A common method involves maceration with 95% ethanol for several hours at a controlled temperature (e.g., 30-60°C).[16][25] Ultrasonic-assisted extraction (UAE) can also be employed to enhance efficiency.[26]
 - Filtration and Concentration: The extract is filtered, and the supernatant is concentrated under reduced pressure using a rotary evaporator to yield a crude triterpenoid extract.
 - Isolation: The crude extract is further purified using chromatographic techniques. This often involves sequential steps like silica gel column chromatography followed by high-

performance liquid chromatography (HPLC) to isolate individual triterpenoid compounds.

[16]

- Identification: The structures of isolated compounds are elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[27]
[28]

Cell Viability (Cytotoxicity) Assay - MTT Assay

- Objective: To determine the cytotoxic effect of triterpenoids on cancer cell lines.
- Protocol:
 - Cell Seeding: Cancer cells (e.g., HeLa, Hep G2) are seeded into 96-well plates at a specific density (e.g., 1×10^4 cells/well) and allowed to adhere overnight.[29]
 - Treatment: The cells are treated with various concentrations of the isolated triterpenoids (or total extract) and a vehicle control (e.g., DMSO).
 - Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
 - MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 0.5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.[29] Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
 - Solubilization: The supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[29]
 - Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of around 570-590 nm.[29] Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.

Anti-inflammatory Assay - Nitric Oxide (NO) Production

- Objective: To measure the inhibitory effect of triterpenoids on the production of the inflammatory mediator nitric oxide (NO) in macrophages.
- Protocol:
 - Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and cultured.
 - Treatment: Cells are pre-treated with various concentrations of triterpenoids for a short period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).^{[13][19]}
 - Incubation: The cells are incubated for approximately 24 hours to allow for NO production.
 - Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
 - Procedure: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
 - Measurement: After a short incubation at room temperature, the absorbance is measured at around 540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Conclusion

Triterpenoids from *Ganoderma lucidum* represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their well-documented anticancer and anti-inflammatory activities, underpinned by their ability to modulate key signaling pathways such as NF- κ B, MAPK, and intrinsic apoptosis, make them compelling candidates for drug discovery and development.^{[7][13]} The quantitative data and standardized protocols summarized in this guide provide a valuable resource for researchers aiming to further explore the pharmacological properties of these natural compounds. Future research, including more extensive in vivo studies and clinical trials, is necessary to fully translate the therapeutic promise of *Ganoderma lucidum* triterpenoids into clinical applications.^{[7][8][9]}

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References

- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Anticancer effect of triterpenes from Ganoderma lucidum in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 8. Anti-cancer properties of triterpenoids isolated from Ganoderma lucidum - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. imispain.com [imispain.com]
- 11. The magical effects of Ganoderma lucidum triterpenoids [plantextractwholesale.com]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of the inflammatory response by triterpenes isolated from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]
- 16. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]

- 18. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Triterpenoids from Ganoderma lucidum and Their Potential Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF- κ B Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Inhibitory effects of Ganoderma lucidum triterpenoid on the growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Total triterpenoids from Ganoderma Lucidum suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 27. Cytotoxic triterpenoids from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. 2.10. MTT Assay [bio-protocol.org]
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